molecular formula C11H17NO6 B2754642 1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid CAS No. 2182592-57-8

1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid

Cat. No.: B2754642
CAS No.: 2182592-57-8
M. Wt: 259.258
InChI Key: SLRVVQIMKPOTNJ-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid” is a chemical compound with the CAS Number: 2182592-57-8 . It has a molecular weight of 259.26 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 259.26 . It is typically stored at room temperature and is available in powder form . The compound’s InChI code is 1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) .

Scientific Research Applications

Metabolic Studies

Research has shown that compounds structurally related to 1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid undergo metabolic transformations involving cytochrome P450 enzymes, highlighting their potential in studying drug metabolism and the elucidation of metabolic pathways. For instance, CYP2C8 and CYP3A have been implicated in the C-demethylation of specific substrates, revealing intricate metabolic processes that could inform pharmacokinetic studies and drug development processes (Prakash et al., 2008).

Synthesis of Pyrrole Derivatives

The tert-butoxycarbonyl group plays a crucial role in the synthesis of pyrrole derivatives, which are valuable in medicinal chemistry and materials science. For example, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields 5-substituted pyrroles, serving as precursors to compounds with significant biological activity (Wasserman et al., 2004).

Advanced Organic Synthesis

The compound and its derivatives are instrumental in advanced organic synthesis, offering routes to complex molecules. For instance, divergent and solvent-dependent reactions have been developed starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, showcasing the adaptability of this functional group in synthetic chemistry (Rossi et al., 2007).

Material Science Applications

In material science, the introduction of the tert-butoxycarbonyl group into polyamide structures has been explored to enhance polymer properties. A study synthesized new soluble polyamides from a dicarboxylic acid monomer bearing a pendent tert-butylcyclohexylidene group, demonstrating improved solubility and thermal properties, which are critical for advanced materials applications (Liaw et al., 2000).

Organic Chemistry Research

The versatility of this compound and its derivatives is also evident in organic chemistry research, where they serve as intermediates in the synthesis of complex molecules. For example, the controlled radical cyclization of 1,6-dienes, initiated by α-C(sp3)–H functionalization of alcohols, highlights innovative approaches to constructing pyrrolidinones, a class of compounds with numerous pharmaceutical applications (Qin et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRVVQIMKPOTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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